Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone
Description
Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a structurally complex molecule featuring a benzo[d]thiazole moiety linked via a methanone bridge to a 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane ring. The spirocyclic system introduces rigidity, while the benzo[d]thiazole core is a common pharmacophore in medicinal chemistry, often associated with anticancer, antimicrobial, and neuroprotective activities .
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-15(2)20-8-16(9-21-15)6-18(7-16)14(19)11-3-4-12-13(5-11)22-10-17-12/h3-5,10H,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PESJXMHRCSZBKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC4=C(C=C3)N=CS4)CO1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone are cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever.
Mode of Action
This compound acts by inhibiting the COX enzymes. By suppressing these enzymes, it prevents the conversion of arachidonic acid into prostaglandins. This inhibition results in decreased production of prostaglandins, leading to reduced inflammation, pain, and fever.
Biochemical Pathways
The key biochemical pathway affected by this compound is the arachidonic acid pathway . In this pathway, arachidonic acid is converted into prostaglandins and leukotrienes by the action of COX and 5-lipoxygenase enzymes, respectively. By inhibiting the COX enzymes, this compound disrupts the production of prostaglandins, thereby affecting the downstream effects associated with these molecules.
Biological Activity
Benzo[d]thiazol-6-yl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone is a complex organic compound that has garnered attention for its diverse biological activities. This compound features a benzothiazole moiety, which is known for its pharmacological potential, including antitumor, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H20N2O3S |
| IUPAC Name | 2-(Benzo[d]thiazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone |
| CAS Number | 1396808-54-0 |
Antitumor Activity
Research indicates that compounds with benzothiazole derivatives exhibit significant antitumor effects. A study highlighted the ability of similar compounds to inhibit the RAS protein, which is crucial in cell proliferation and differentiation. Specifically, derivatives targeting KRAS G12C mutations demonstrated effective antitumor activity in xenograft mouse models, suggesting that benzo[d]thiazol derivatives could serve as promising candidates in cancer therapy .
Antimicrobial Properties
Benzothiazole derivatives have been extensively studied for their antimicrobial properties. The compound's structure allows it to interact with various bacterial enzymes and disrupt cellular processes. For instance, research has shown that certain benzothiazole derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, benzo[d]thiazol derivatives have been explored for their anti-inflammatory effects. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .
The biological activity of benzo[d]thiazol derivatives is primarily attributed to their ability to interact with specific molecular targets:
- Enzyme Inhibition : The benzothiazole moiety can inhibit enzymes involved in cell signaling pathways related to cancer progression.
- Receptor Modulation : These compounds may modulate receptor activity that regulates inflammation and immune responses.
Study on Anticonvulsant Activity
A series of benzothiazole derivatives were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) test. Among these compounds, certain derivatives showed significant anticonvulsant effects with a protective index higher than standard treatments . This suggests potential therapeutic applications in epilepsy management.
Study on Neurotoxicity
Further evaluations on the neurotoxicity of these compounds revealed that they exhibited lower toxicity compared to conventional anticonvulsants while maintaining efficacy . This finding supports the development of safer alternatives in treating neurological disorders.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares structural similarities with several benzothiazole derivatives (Table 1):
Key Observations :
- Unlike compound 7q (), which has a flexible thioether-linked pyridine group, the target’s spiro system minimizes flexible chains, aligning with ’s guidelines for optimal oral bioavailability .
Physicochemical Properties
Data from structurally related compounds (Table 2):
Key Observations :
- Higher melting points (e.g., 7t at 237.7–239.1°C) correlate with increased crystallinity, likely due to strong intermolecular interactions in benzothiazole derivatives . The target’s spiro system may similarly enhance stability.
Bioavailability and Drug-Likeness
Using ’s parameters for oral bioavailability:
| Parameter | Target Compound (Estimated) | Compound 7q () | Compound 4e () |
|---|---|---|---|
| Rotatable Bonds | ≤5 | ≥8 | ≥10 |
| Polar Surface Area (PSA) | ~90 Ų | ~140 Ų | ~120 Ų |
| H-Bond Donors/Acceptors | 2/4 | 3/6 | 2/5 |
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
